2-{[2-(4-Chlorophenoxy)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide
2-{[2-(4-Chlorophenoxy)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1000353
InChI:
InChI=1S/C16H17ClN2O3S/c1-8-10(3)23-16(13(8)14(18)20)19-15(21)9(2)22-12-6-4-11(17)5-7-12/h4-7,9H,1-3H3,(H2,18,20)(H,19,21)
SMILES:
CC1=C(SC(=C1C(=O)N)NC(=O)C(C)OC2=CC=C(C=C2)Cl)C
Molecular Formula:
C16H17ClN2O3S
Molecular Weight:
352.8 g/mol
2-{[2-(4-Chlorophenoxy)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide
CAS No.:
Cat. No.: VC1000353
Molecular Formula: C16H17ClN2O3S
Molecular Weight: 352.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H17ClN2O3S |
|---|---|
| Molecular Weight | 352.8 g/mol |
| IUPAC Name | 2-[2-(4-chlorophenoxy)propanoylamino]-4,5-dimethylthiophene-3-carboxamide |
| Standard InChI | InChI=1S/C16H17ClN2O3S/c1-8-10(3)23-16(13(8)14(18)20)19-15(21)9(2)22-12-6-4-11(17)5-7-12/h4-7,9H,1-3H3,(H2,18,20)(H,19,21) |
| Standard InChI Key | BVMMLJZOFXTDTE-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=C1C(=O)N)NC(=O)C(C)OC2=CC=C(C=C2)Cl)C |
| Canonical SMILES | CC1=C(SC(=C1C(=O)N)NC(=O)C(C)OC2=CC=C(C=C2)Cl)C |
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